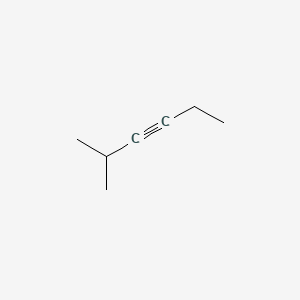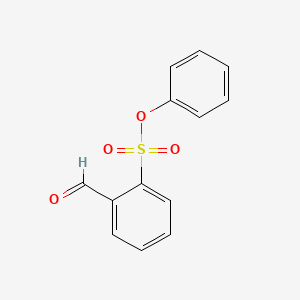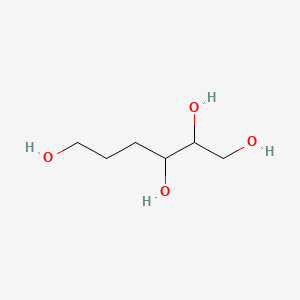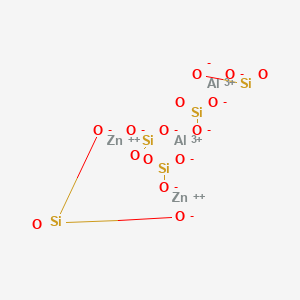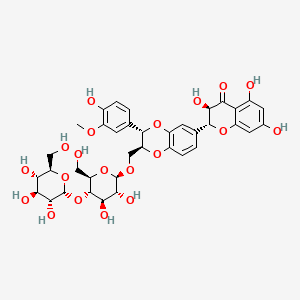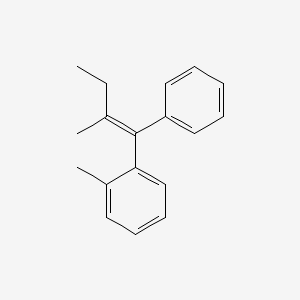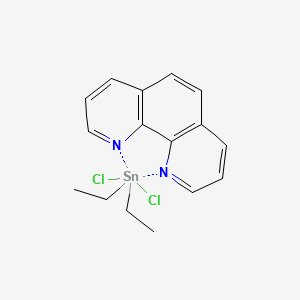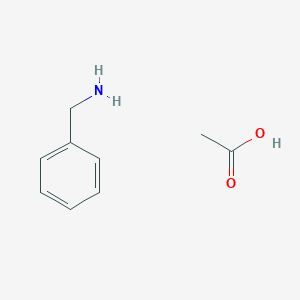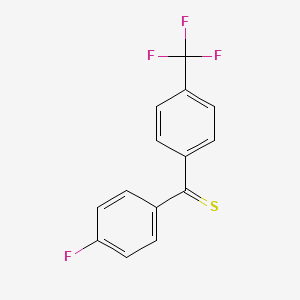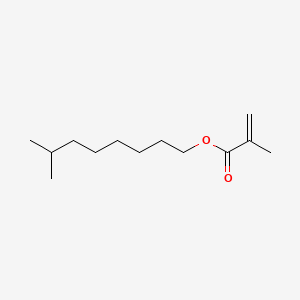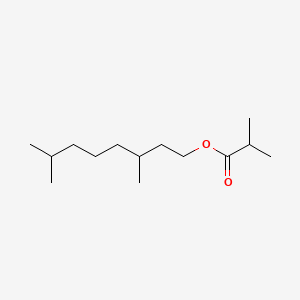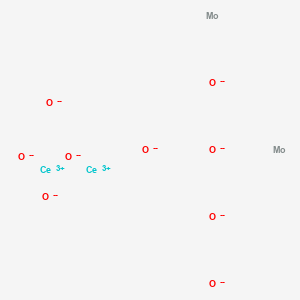
Cerium molybdate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cerium molybdate, with the chemical formula Ce₂(MoO₄)₃, is an important inorganic compound that has garnered significant attention due to its unique properties and wide range of applications. It is a yellow inorganic material of the scheelite type with a monoclinic crystalline structure . This compound is known for its photoluminescent and photonics properties, making it a valuable material in various scientific and industrial fields .
Vorbereitungsmethoden
Cerium molybdate can be synthesized using several methods, each with specific reaction conditions and parameters:
Solvothermal Method: This method involves the reaction of cerium and molybdate ions in a solvent under high temperature and pressure.
Microemulsion Method: In this method, this compound nanoparticles are prepared using water-in-oil microemulsions with surfactants like cetyltrimethylammonium bromide and Triton X-100.
Hydrothermal Process: This involves the reaction of cerium and molybdate ions in an aqueous solution under high temperature and pressure.
Analyse Chemischer Reaktionen
Cerium molybdate undergoes various chemical reactions, including:
Oxidation and Reduction: this compound exhibits redox activity, which is essential for its catalytic properties.
Photocatalytic Reactions: this compound has high photocatalytic activity in both UV and visible spectra.
Substitution Reactions: This compound can participate in substitution reactions where cerium or molybdate ions are replaced by other metal ions, leading to the formation of new compounds with different properties.
Common reagents used in these reactions include cerium nitrate, ammonium molybdate, and various surfactants. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Cerium molybdate has a wide range of applications in scientific research, including:
Photocatalysis: Due to its high photocatalytic activity, this compound is used in the degradation of organic pollutants and dyes in wastewater treatment.
Corrosion Protection: This compound nanowires are used for active corrosion protection of aluminum alloys.
Biomedical Applications: This compound has shown potential antiviral activity against bacteriophages and SARS-CoV-2, making it a promising material for biomedical applications.
Material Science: It is used in the production of inorganic pigments, resins, paper, thin films, and paints.
Wirkmechanismus
The mechanism by which cerium molybdate exerts its effects is primarily based on its redox activity and photocatalytic properties. The compound can generate reactive oxygen species (ROS) under light irradiation, which can degrade organic pollutants and kill microorganisms . In catalysis, this compound’s redox activity helps stabilize catalytically optimal oxidation states of other multivalent elements, enhancing the overall catalytic performance .
Vergleich Mit ähnlichen Verbindungen
Cerium molybdate can be compared with other metal molybdates, such as:
Bismuth Molybdate: Used in selective oxidation and ammoxidation reactions.
Cobalt Molybdate: Known for its specific catalytic activities in dehydrogenation, cracking, and hydrodesulphurization.
Zinc Molybdate: Used in photoluminescence and humidity sensors.
This compound stands out due to its unique combination of photoluminescent properties, high photocatalytic activity, and redox behavior, making it a versatile material for various applications.
Eigenschaften
CAS-Nummer |
53986-44-0 |
|---|---|
Molekularformel |
Ce2Mo2O9-12 |
Molekulargewicht |
616.1 g/mol |
IUPAC-Name |
cerium(3+);molybdenum;oxygen(2-) |
InChI |
InChI=1S/2Ce.2Mo.9O/q2*+3;;;9*-2 |
InChI-Schlüssel |
ZUCSFDYOMKUZOX-UHFFFAOYSA-N |
Kanonische SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mo].[Mo].[Ce+3].[Ce+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


